Cas no 289471-92-7 (2-Benzyloxy-4-iodophenol)
2-Benzyloxy-4-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyloxy-4-iodophenol
- 4-iodo-2-phenylmethoxyphenol
- MFCD28145159
- CS-0527518
- SUUAJTJMEHPEDV-UHFFFAOYSA-N
- G63100
- 2-(Benzyloxy)-4-iodophenol
- 289471-92-7
- SY353547
- A846303
- SCHEMBL17685895
- DTXSID00573002
- 4-Iodo-2-(phenylmethoxy)phenol
- DB-313556
-
- Inchi: 1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChI Key: SUUAJTJMEHPEDV-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)OCC1C=CC=CC=1)O
Computed Properties
- Exact Mass: 325.98000
- Monoisotopic Mass: 325.98038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 3.57580
2-Benzyloxy-4-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B286405-500mg |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 500mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B286405-5g |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 5g |
$ 1590.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598182-100mg |
2-(Benzyloxy)-4-iodophenol |
289471-92-7 | 98% | 100mg |
¥1196.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598182-250mg |
2-(Benzyloxy)-4-iodophenol |
289471-92-7 | 98% | 250mg |
¥2240.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598182-1g |
2-(Benzyloxy)-4-iodophenol |
289471-92-7 | 98% | 1g |
¥4550.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598182-5g |
2-(Benzyloxy)-4-iodophenol |
289471-92-7 | 98% | 5g |
¥15750.00 | 2024-05-20 | |
| A2B Chem LLC | AF63301-5g |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 5g |
$3889.00 | 2023-12-31 | ||
| A2B Chem LLC | AF63301-100mg |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 95% | 100mg |
$149.00 | 2024-04-20 | |
| A2B Chem LLC | AF63301-250mg |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 95% | 250mg |
$253.00 | 2024-04-20 | |
| A2B Chem LLC | AF63301-1g |
2-Benzyloxy-4-iodophenol |
289471-92-7 | 95% | 1g |
$680.00 | 2024-04-20 |
2-Benzyloxy-4-iodophenol Suppliers
2-Benzyloxy-4-iodophenol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Benzyloxy-4-iodophenol
Professional Introduction to 2-Benzyloxy-4-iodophenol (CAS No. 289471-92-7)
2-Benzyloxy-4-iodophenol, identified by its CAS number 289471-92-7, is a significant compound in the field of pharmaceutical chemistry and molecular biology. This compound has garnered considerable attention due to its versatile applications in synthetic chemistry and as a key intermediate in the development of novel therapeutic agents. The structural features of 2-Benzyloxy-4-iodophenol, particularly the presence of both a benzyloxy group and an iodine substituent, make it a valuable building block for further functionalization and derivatization.
The benzyloxy group introduces a hydrophobic moiety that can enhance the solubility and bioavailability of drug candidates, while the iodine atom serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
In recent years, 2-Benzyloxy-4-iodophenol has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its unique reactivity to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors of kinases, which are critical enzymes in cancer therapy. The iodine substituent allows for efficient palladium-catalyzed coupling reactions, enabling the rapid assembly of intricate pharmacophores.
One notable application of 2-Benzyloxy-4-iodophenol is in the development of photoactivatable probes for cellular imaging. The benzyloxy group can be engineered to undergo photocleavage upon exposure to specific wavelengths of light, allowing researchers to study dynamic processes within living cells with high precision. This approach has been particularly valuable in neuroscience research, where temporal control over signaling pathways is essential.
The compound's structural motif has also been explored in the design of antimicrobial agents. The combination of hydrophobic and electrophilic centers in 2-Benzyloxy-4-iodophenol facilitates interactions with bacterial cell walls and membranes, leading to the development of novel antibiotics with improved efficacy against resistant strains. Additionally, its role as a precursor in heterocyclic synthesis has been highlighted in several recent publications, underscoring its importance in generating nitrogen-containing heterocycles, which are prevalent in biologically active molecules.
The synthetic methodologies involving 2-Benzyloxy-4-iodophenol continue to evolve, driven by advancements in catalytic systems and green chemistry principles. Recent innovations have focused on optimizing reaction conditions to minimize waste and improve yields, aligning with global efforts to sustainable chemical manufacturing. For example, transition-metal-free coupling strategies have been investigated as alternatives to traditional palladium-catalyzed reactions, offering a more environmentally friendly approach to constructing complex molecules.
The pharmacological potential of derivatives of 2-Benzyloxy-4-iodophenol extends beyond oncology and antimicrobial applications. Emerging research suggests its utility in modulating inflammatory pathways and neurodegenerative diseases. The ability to functionalize both the benzyloxy and iodine moieties allows for the creation of tailored compounds with specific biological activities. This flexibility has led to the discovery of novel leads that show promise in preclinical studies.
In conclusion, 2-Benzyloxy-4-iodophenol (CAS No. 289471-92-7) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for constructing diverse molecular libraries and developing next-generation therapeutics. As our understanding of biological systems continues to expand, the demand for innovative building blocks like 2-Benzyloxy-4-iodophenol is expected to grow, further solidifying its role as a pivotal player in drug discovery and development.
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